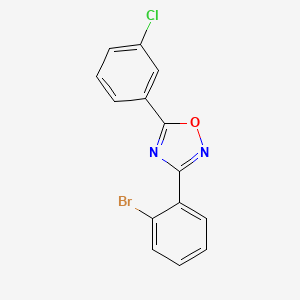

3-(2-Bromophenyl)-5-(3-chlorophenyl)-1,2,4-oxadiazole

描述

Historical Context of 1,2,4-Oxadiazole Scaffold

The 1,2,4-oxadiazole heterocyclic system has a rich historical foundation that extends back to the late nineteenth century, when it was first synthesized by Tiemann and Krüger in 1884. Initially classified as azoxime or furo[ab1]diazole, this heterocycle remained largely unexplored for nearly eight decades until the photochemical rearrangement properties captured the attention of chemists in the early 1960s. The subsequent discovery of biological activity studies in the early 1940s marked a turning point in the understanding of 1,2,4-oxadiazole derivatives, leading to the development of the first commercial drug containing this scaffold.

The breakthrough came approximately twenty years after the initial biological studies when Oxolamine, a cough suppressant containing the 1,2,4-oxadiazole ring, was introduced to the pharmaceutical market as the first-in-class commercial drug. This milestone demonstrated the therapeutic potential of the 1,2,4-oxadiazole scaffold and initiated extensive research into related derivatives. Scientific attention toward 1,2,4-oxadiazoles has experienced remarkable growth, with research interest doubling in the last fifteen years according to comprehensive literature analyses.

The historical development of 1,2,4-oxadiazole chemistry has been characterized by steady progress in synthetic methodologies and biological applications. Early synthetic approaches relied primarily on amidoxime and carboxylic acid derivatives heterocyclization, though these methods often suffered from unsatisfactory yields and purification difficulties. Modern synthetic strategies have evolved to include 1,3-dipolar cycloaddition reactions, mechanochemical approaches, and environmentally friendly green chemistry methods that address the limitations of traditional synthetic routes.

Position of the Compound in Heterocyclic Chemistry

Oxadiazoles constitute a significant class of five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms, historically known as furadiazoles. The oxadiazole family encompasses four distinct isomers based on the positioning of nitrogen atoms: 1,2,3-oxadiazole, 1,2,4-oxadiazole, 1,2,5-oxadiazole, and 1,3,4-oxadiazole. Among these isomers, both 1,3,4-oxadiazole and 1,2,4-oxadiazole have received extensive research attention due to their diverse biological activities and synthetic accessibility.

The 1,2,4-oxadiazole scaffold occupies a unique position in heterocyclic chemistry due to its exceptional bioisosteric properties and unusually wide spectrum of biological activities. This heterocycle demonstrates bioisosteric equivalence with ester and amide moieties through its capacity to create specific interactions such as hydrogen bonding, making it particularly valuable when instability of traditional functional groups is observed. The five-membered ring structure provides an optimal balance between stability and reactivity, allowing for diverse chemical modifications while maintaining the core pharmacophoric properties.

This compound specifically exemplifies the structural diversity achievable within the 1,2,4-oxadiazole family. The incorporation of halogen substituents at specific positions on the phenyl rings creates opportunities for enhanced biological activity through halogen bonding interactions and modified electronic properties. The ortho-bromophenyl and meta-chlorophenyl substitution pattern distinguishes this compound from other related derivatives and contributes to its unique chemical behavior.

The compound's position within the broader context of heterocyclic chemistry is further emphasized by its synthetic accessibility through established methodologies. The most common synthetic approaches for 1,2,4-oxadiazoles involve either 1,3-dipolar cycloaddition of nitriles to nitrile oxides or cyclization of amidoxime derivatives. These complementary strategies allow for flexible introduction of substituents at different positions of the oxadiazole ring, facilitating the preparation of diverse analogs for structure-activity relationship studies.

Research Significance and Applications Overview

The research significance of this compound extends across multiple scientific disciplines, reflecting the versatility of the 1,2,4-oxadiazole scaffold in addressing contemporary research challenges. In medicinal chemistry, compounds containing the 1,2,4-oxadiazole nucleus have demonstrated extensive biological activities including anticancer, anti-inflammatory, anticonvulsant, antiviral, antibacterial, antifungal, antidepressant, antiangiogenic, analgesic, anti-insomnia, anti-oedema, antiparasitic, and anti-Alzheimer properties. This remarkable spectrum of biological activities has positioned 1,2,4-oxadiazole derivatives as privileged scaffolds for drug discovery programs.

Recent studies have specifically highlighted the anticancer potential of oxadiazole derivatives, with compounds demonstrating significant cytotoxic effects against various cancer cell lines. Research findings indicate that 3,5-diaryl-1,2,4-oxadiazole derivatives exhibit growth percent inhibition of cancer cells ranging from 30.20 to 34.80 percent, with corresponding increases in survival time of test animals from 33.33 to 40.00 percent. These promising results underscore the therapeutic potential of structurally related compounds and justify continued investigation into halogenated derivatives.

The antimicrobial properties of 1,2,4-oxadiazole derivatives represent another significant area of research application. Studies have demonstrated that diaryl-1,2,4-oxadiazole compounds exhibit antibacterial activity against standard bacterial strains including Escherichia coli, Pseudomonas aeruginosa, Enterococcus faecalis, Proteus mirabilis, and Staphylococcus aureus. Notably, nitrated derivatives have shown the most promising results, with minimum inhibitory concentration values as low as 60 micromolar against Escherichia coli. The antibacterial mechanism is believed to involve free radical pathways, highlighting the importance of electronic properties in biological activity.

Beyond pharmaceutical applications, 1,2,4-oxadiazole derivatives have found significant utility in agrochemistry and materials science. In agricultural applications, the 1,2,4-oxadiazole scaffold has been incorporated into pesticide candidates, with compounds like tioxazafen and flufenoxadiazam emerging as prominent examples utilizing this heterocycle as the core active structure. The success of these agricultural applications demonstrates the broader utility of 1,2,4-oxadiazole derivatives beyond human medicine.

The following table summarizes key research applications and findings for 1,2,4-oxadiazole derivatives:

Current research trends indicate continued expansion of 1,2,4-oxadiazole applications, with particular emphasis on developing environmentally friendly synthetic methods and exploring novel biological targets. The integration of quantum chemical calculations and computational drug design approaches has enhanced the understanding of structure-activity relationships, facilitating the rational design of improved derivatives. These computational studies have revealed that competing donor centers in coordination and electronic structures significantly influence the biological activity of oxadiazole derivatives.

属性

IUPAC Name |

3-(2-bromophenyl)-5-(3-chlorophenyl)-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8BrClN2O/c15-12-7-2-1-6-11(12)13-17-14(19-18-13)9-4-3-5-10(16)8-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWRHRDZBLZWKSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NOC(=N2)C3=CC(=CC=C3)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8BrClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10674498 | |

| Record name | 3-(2-Bromophenyl)-5-(3-chlorophenyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10674498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1033201-83-0 | |

| Record name | 3-(2-Bromophenyl)-5-(3-chlorophenyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10674498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Amidoxime Route via Acyl Chloride Cyclization

Step 1: Preparation of Amidoxime

- Starting from 2-bromobenzaldehyde, the corresponding amidoxime is synthesized by reaction with hydroxylamine hydrochloride in the presence of sodium acetate in ethanol.

Step 2: Cyclization with Acyl Chloride

- The amidoxime is then reacted with 3-chlorobenzoyl chloride (or a similar activated acyl derivative) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or 2-methyltetrahydrofuran.

- The reaction is typically carried out under inert atmosphere at temperatures ranging from 0 °C to 60 °C for several hours (e.g., 6 to 48 hours).

- Bases like triethylamine or potassium phosphate are employed to facilitate cyclization and neutralize generated HCl.

Step 3: Workup and Purification

- After completion, the reaction mixture is cooled and poured into water or aqueous salt solutions to precipitate the product.

- The crude product is filtered, washed with water or hot water, and dried.

- Further purification may involve recrystallization or chromatography.

This method is supported by analogous syntheses of 3-(2-bromophenyl)-5-phenyl-1,2,4-oxadiazole, which share similar reaction conditions and reagents.

One-Pot Cyclodehydration from Amidoximes and Carboxylic Acids

- A one-pot synthesis involves reacting amidoximes directly with carboxylic acids in the presence of coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOAt (1-hydroxy-7-azabenzotriazole) in DMF.

- After stirring at room temperature for 24 hours, triethylamine is added, and the mixture is heated to about 100 °C for 3 hours to promote cyclodehydration forming the 1,2,4-oxadiazole ring.

- The product is then extracted and purified.

This method provides an efficient route with mild conditions and is adaptable to various substituents, including halogenated phenyl groups.

Alternative Methods: Diazidoglyoxime Ester Route (Less Common for This Compound)

- Although primarily applied to bis-1,2,4-oxadiazoles, diazidoglyoxime esters can be converted to oxadiazoles via Staudinger reaction with triphenylphosphine followed by intramolecular aza-Wittig cyclization.

- This method offers mild conditions and good yields but is more complex and less commonly used for monosubstituted derivatives like 3-(2-bromophenyl)-5-(3-chlorophenyl)-1,2,4-oxadiazole.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | DMF, 2-methyltetrahydrofuran, ethanol | Polar aprotic solvents favored for cyclization |

| Temperature | 0 °C to 100 °C | Lower temps for acylation; higher temps for cyclodehydration |

| Reaction Time | 4 to 48 hours | Longer times improve yield and completion |

| Base | Triethylamine, potassium phosphate, sodium hydroxide | Neutralizes acids; facilitates cyclization |

| Atmosphere | Inert (N2 or Ar) | Prevents oxidation or side reactions |

| Workup | Aqueous extraction, filtration, recrystallization | Removal of salts and impurities |

Representative Experimental Data

| Step | Reagents/Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|

| Amidoxime formation | 2-Bromobenzaldehyde + hydroxylamine hydrochloride, sodium acetate, ethanol | 75-85 | >95 | Standard amidoxime synthesis |

| Cyclization with 3-chlorobenzoyl chloride | Amidoxime + acyl chloride, triethylamine, DMF, 60 °C, 6-24 h | 60-80 | 90-98 | Product precipitates on aqueous workup |

| One-pot amidoxime + acid + EDC/HOAt | Room temp 24 h + 100 °C 3 h, DMF, triethylamine | 65-85 | >95 | Mild, scalable, parallel synthesis |

Summary of Research Findings

- The amidoxime-acyl chloride cyclization route remains the most widely used and reliable method for preparing 3,5-disubstituted 1,2,4-oxadiazoles, including this compound.

- Reaction conditions such as solvent choice, temperature, and base significantly influence yield and purity.

- One-pot methods using carbodiimide coupling agents offer operational simplicity and are compatible with diverse substituents.

- Alternative methods like diazidoglyoxime ester cyclization provide innovative routes but are less common for this specific compound.

- Purification typically involves aqueous workup and recrystallization, yielding high-purity products suitable for further application.

化学反应分析

Types of Reactions

3-(2-Bromophenyl)-5-(3-chlorophenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The oxadiazole ring can participate in redox reactions, leading to the formation of different oxidation states.

Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the halogen atoms.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield derivatives with different functional groups, while oxidation and reduction can lead to various oxidized or reduced forms of the compound.

科学研究应用

Organic Synthesis

3-(2-Bromophenyl)-5-(3-chlorophenyl)-1,2,4-oxadiazole serves as a versatile building block in organic chemistry. Its structure allows for the introduction of various functional groups through substitution reactions, facilitating the synthesis of more complex molecules. This application is particularly valuable in the development of pharmaceuticals and agrochemicals .

Table 1: Synthetic Applications of this compound

| Application Type | Description |

|---|---|

| Building Block | Used in the synthesis of complex organic compounds |

| Functionalization | Enables introduction of various substituents |

| Pharmaceutical Synthesis | Precursor for drug development |

Biological Activities

Research indicates that compounds containing the oxadiazole moiety exhibit significant biological activities, including antimicrobial and anticancer properties. Studies have explored the potential of this compound in inhibiting cancer cell proliferation and as a lead compound for drug development .

Case Study: Anticancer Activity

A study demonstrated that derivatives of oxadiazoles showed cytotoxic effects on various cancer cell lines. The mechanism involved apoptosis induction through mitochondrial pathways, highlighting the therapeutic potential of this compound .

Material Science

In materials science, this compound has been investigated for its application in developing new materials with specific optical and electronic properties. Its incorporation into polymer matrices has shown promise in enhancing material performance for applications such as sensors and organic light-emitting diodes (OLEDs) .

Table 2: Material Science Applications

| Application Area | Description |

|---|---|

| Polymer Composites | Enhances mechanical and thermal properties |

| Optical Devices | Potential use in sensors and OLEDs |

作用机制

The mechanism of action of 3-(2-Bromophenyl)-5-(3-chlorophenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The presence of the bromine and chlorine atoms can influence its binding affinity and selectivity towards certain enzymes or receptors. The oxadiazole ring can also participate in hydrogen bonding and other non-covalent interactions, contributing to its biological activity.

相似化合物的比较

Substituent Positioning and Electronic Effects

3-(3-Bromophenyl)-5-methyl-1,2,4-oxadiazole (CAS 160377-57-1):

Replacing the 3-chlorophenyl group with a methyl group reduces steric hindrance and electron-withdrawing effects. The methyl substituent improves solubility but diminishes electronic interactions with targets, as seen in its moderate insecticidal activity (LC₅₀ > 1 mg/L) compared to halogenated analogs .3-(4-Bromophenyl)-5-(chloromethyl)-1,2,4-oxadiazole (CAS 110704-42-2):

The chloromethyl group introduces reactivity for further functionalization, but the para-bromophenyl group lacks the steric effects of the ortho-bromo substituent in the target compound. This analog shows lower thermal stability due to the labile chloromethyl group .(E)-5-(2-(5-Bromothiophen-2-yl)vinyl)-3-(3-chlorophenyl)-1,2,4-oxadiazole (Compound 34):

Replacing the 2-bromophenyl with a vinyl-bromothiophene group enhances π-π stacking with hydrophobic enzyme pockets, leading to potent inhibitory activity (IC₅₀ = 9.1 µM) . However, the thiophene moiety increases synthetic complexity compared to the target compound.

Key Findings :

- Halogenated analogs generally exhibit enhanced bioactivity due to improved target binding via halogen bonds and hydrophobic interactions.

Physicochemical Properties

- LogP and Solubility :

The target compound’s LogP is estimated to be higher than methyl-substituted analogs (e.g., 3-(3-bromophenyl)-5-methyl-1,2,4-oxadiazole, LogP = 2.8) due to the hydrophobic 3-chlorophenyl group. This may reduce aqueous solubility but enhance membrane permeability . - Thermal Stability :

Halogenated 1,2,4-oxadiazoles typically decompose above 200°C. The target compound’s stability is comparable to 3-(4-bromophenyl)-1,2,4-oxadiazole (decomposition at 210°C) .

Structure-Activity Relationship (SAR) Insights

- Halogen Effects: Bromine and chlorine atoms enhance dipole interactions and binding to electron-rich enzyme pockets. The ortho-bromo group may sterically hinder non-target interactions, improving selectivity .

- Aromatic Substitution : Meta-chloro substitution on the phenyl ring balances electronic withdrawal and steric effects, as seen in the high activity of compound 3IIl .

- Heterocyclic Modifications : Replacing one phenyl group with a thiophene (e.g., compound 34) improves π-stacking but complicates synthesis .

生物活性

The compound 3-(2-Bromophenyl)-5-(3-chlorophenyl)-1,2,4-oxadiazole belongs to the oxadiazole class of heterocyclic compounds, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article delves into the biological activity of this specific oxadiazole derivative, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C14H8BrClN2O

- Molecular Weight : 319.58 g/mol

Biological Activity Overview

Oxadiazoles are known for their multifaceted biological activities including anticancer, anti-inflammatory, and antimicrobial properties. The specific derivative under consideration has shown promising results in various studies related to cancer therapy.

Anticancer Activity

- Mechanism of Action :

-

Case Studies :

- A study evaluated a series of oxadiazole derivatives for their anticancer activity against multiple cancer cell lines including HepG2 (liver cancer), MCF-7 (breast cancer), and HCT116 (colon cancer). The compound displayed significant cytotoxic effects with IC50 values ranging from 5 to 20 µM depending on the cell line tested .

- Another investigation highlighted the compound's ability to inhibit tumor growth in vivo in xenograft models, suggesting its potential as a therapeutic agent against solid tumors .

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HepG2 | 15.0 | Induction of apoptosis |

| MCF-7 | 10.5 | Inhibition of cell proliferation |

| HCT116 | 8.0 | Modulation of cell cycle regulators |

| A549 (lung) | 12.0 | Activation of caspases |

Research Findings

Recent research has identified several key findings regarding the biological activity of this compound:

- In vitro Studies : The compound exhibited a dose-dependent inhibition of cell growth across various cancer cell lines. Notably, it was more effective against breast and colon cancer cells compared to others .

- In vivo Studies : In animal models, treatment with this oxadiazole derivative resulted in a significant reduction in tumor volume compared to control groups. This suggests its potential for further development as an anticancer drug .

- Synergistic Effects : Preliminary data suggest that combining this compound with standard chemotherapeutic agents may enhance overall efficacy while reducing side effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。